molecular formula C18H19NO4 B556252 N-Benzoyl-L-tyrosine ethyl ester CAS No. 3483-82-7

N-Benzoyl-L-tyrosine ethyl ester

Cat. No. B556252
CAS RN: 3483-82-7
M. Wt: 313,34 g/mole
InChI Key: SRLROPAFMUDDRC-INIZCTEOSA-N
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Description

N-Benzoyl-L-tyrosine ethyl ester (BTEE) is a substrate that is completely resistant to trypsin and is required for the assay of chymotrypsin .


Synthesis Analysis

BTEE, a water-insoluble substrate, was rendered soluble upon complexation with β-cyclodextrin (or its methyl derivative) and not with γ-CD .


Molecular Structure Analysis

The molecular formula of N-Benzoyl-L-tyrosine ethyl ester is C18H19NO4. It has a molecular weight of 313.35 .


Chemical Reactions Analysis

The kinetics of the hydrolysis of CD anchored BTEE by subtilisin Carlsberg has been studied . The reaction follows the Michaelis-Menten mechanism .


Physical And Chemical Properties Analysis

N-Benzoyl-L-tyrosine ethyl ester is a water-insoluble substrate . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Summary of the Application

BTEE, a water-insoluble substrate, was rendered soluble upon complexation with P-cyclodextrin (or its methyl derivative) and not with y-CD . This solubilization of BTEE allows for the study of enzyme catalysis, particularly the hydrolysis of BTEE by enzymes such as subtilisin Carlsberg and α-chymotrypsin .

Methods of Application or Experimental Procedures

BTEE was dissolved in methanol prior to its addition to a warm solution of 2.5 molar excess cyclodextrin (CD), and the final volume was made up with assay buffer . The enzyme activity was calculated from the initial phase of the increase in absorbance at 256nm after the addition of a suitable aliquot of enzyme to the buffered substrate solution .

Results or Outcomes

The kinetics of the hydrolysis of CD anchored BTEE by subtilisin Carlsberg showed a 2 to 4 fold increase in both kcat and Km values, over the methanol solubilised substrate . On the other hand, α-chymotrypsin hydrolyzed the CD anchored BTEE with only a marginally higher reaction rate than the methanol solubilised BTEE .

Future Directions

Future research could focus on the enzymatic activity of the immobilized ChT, as the results showed a 266% enhancement in enzymatic activity . Further studies could also explore the solubilization process of the peptide, which is almost insoluble in water .

properties

IUPAC Name

ethyl (2S)-2-benzamido-3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-23-18(22)16(12-13-8-10-15(20)11-9-13)19-17(21)14-6-4-3-5-7-14/h3-11,16,20H,2,12H2,1H3,(H,19,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLROPAFMUDDRC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883977
Record name L-Tyrosine, N-benzoyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzoyl-L-tyrosine ethyl ester

CAS RN

3483-82-7
Record name N-Benzoyl-L-tyrosine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3483-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyltyrosine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, N-benzoyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Tyrosine, N-benzoyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-benzoyl-L-tyrosinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOYLTYROSINE ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2P4C4RJ59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
SP Kumble, CS Ramadoss - Biocatalysis and Biotransformation, 1995 - Taylor & Francis
… N-Benzoyl-L-tyrosine ethyl ester, a substrate for a-chymotrypsin (EC. 3.4.2 I. … The P-cyclodextrin, N-benzoyl-L-tyrosine ethyl ester (BTEE), calcium chloride, Triton X-100 and three times …
Number of citations: 7 www.tandfonline.com
DA Farmer, JH Hageman - Journal of Biological Chemistry, 1975 - Elsevier
… abbreviations used are: BzTyrSBzl, N-benzoyl-L-tyrosine thiobenzyl ester; ZTyrONp, N-benzyloxycarbonyl-L.-tyrosine p- nitrophenyl ester; BzTyrOEt, N-benzoyl-L-tyrosine ethyl ester; …
Number of citations: 53 www.sciencedirect.com
S Nihira, J KOYAMA - The Journal of Biochemistry, 1983 - academic.oup.com
… L-arginine methyl ester (Ac-Arg-OMe), iV-acetylL-tryptophan ethyl ester (Ac-Trp-OEt), and Nbenzoyl-L-tyrosine ethyl ester (Bz-Tyr-OEt) from the Protein Research Foundation, Osaka; JV-…
Number of citations: 8 academic.oup.com
Y Sugimoto, M Yamada - Poultry Science, 1986 - Elsevier
… For measuring hydrolase activities, Nbenzoyl-L-tyrosine ethyl ester (BTEE), Nabenzoyl-L-arginine ethyl ester (BAEE) and hippuryl-L-phenylalanine, purchased from the Protein …
Number of citations: 18 www.sciencedirect.com
A Matsushima, M Okada, Y Inada - FEBS letters, 1984 - Wiley Online Library
… was made from N-benzoyl-L-tyrosine ethyl ester and n-butylamine, and benzoyltyrosine(oligo)phenylalanine ethyl esters were formed from N-benzoyl-L-tyrosine ethyl ester and L-…
Number of citations: 127 febs.onlinelibrary.wiley.com
C Bahamondes, L Wilson, C Bernal… - Biotechnology …, 2016 - Wiley Online Library
… N-Benzoyl-L-tyrosine ethyl ester (BTEE), l-argininamide dihydrochloride, benzoyl-tyrosine (BT), triethylamine, ethanol, acetonitrile, diethylene glycol dimethyl ether (diglyme), methanol, …
Number of citations: 6 aiche.onlinelibrary.wiley.com
K Sandeep Prabhu, CS Ramadoss - … Budapest, Hungary, March 31–April 2 …, 1996 - Springer
N-Benzoyl-L-tyrosine ethyl ester (BTEE), a water insoluble substrate, was rendered soluble upon complexation with β-cyclodextrin (or its methyl derivative) and but not with γ-CD. …
Number of citations: 0 link.springer.com
HOF N-BENZOYL-L-TYROSINE… - Proceedings of the …, 2012 - books.google.com
… and Ramadoss, CS, o-Chymotrypsin catalyzed hydrolysis of N-benzoyl-L-tyrosine ethyl ester anchored in Bcyclodextrin. Biocatal. Biotransform., 12281-291 (1995) [4] Jyh-Ping Chen., …
Number of citations: 0 books.google.com
W Rick - Methods of enzymatic analysis, 1974 - cir.nii.ac.jp
Chymotrypsin : measurements with N-benzoyl-L-tyrosine ethyl ester as substrate | CiNii Research … Chymotrypsin : measurements with N-benzoyl-L-tyrosine ethyl ester as substrate …
Number of citations: 10 cir.nii.ac.jp
AT Tu, A Chua, GP James - Toxicology and Applied Pharmacology, 1966 - Elsevier
… Chymotrypsin-like activity of thirty-three Crotalidae, Viperidae, and Elapidae venoms was tested using N-benzoyl-L-tyrosine ethyl ester and N-acetyl-L-tyrosine ethyl ester. Most of the …
Number of citations: 37 www.sciencedirect.com

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